Boc-L-Ser(Fmoc-L-Ser(tBu))-OH

Catalog No.
S12985473
CAS No.
M.F
C30H38N2O9
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Ser(Fmoc-L-Ser(tBu))-OH

Product Name

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C30H38N2O9

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)

InChI Key

KJMUANKHZZCWSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is a derivative of serine, specifically designed with protective groups to facilitate its use in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group along with a tert-butyl (tBu) group on the serine residue. This unique combination of protecting groups enhances the stability of the amino acid during

During peptide synthesis:

  • Deprotection Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, allowing for the release of the active amino acid for subsequent coupling reactions.
  • Coupling Reactions: The free amino group can react with activated carboxylic acids to form peptide bonds, facilitating the elongation of peptide chains.
  • Stability Under Conditions: The presence of tBu provides additional stability against hydrolysis compared to other protecting groups, making it advantageous in various synthetic environments.

While specific biological activities for Boc-L-Ser(Fmoc-L-Ser(tBu))-OH are not extensively documented, compounds like it are crucial in synthesizing biologically active peptides and proteins. The incorporation of serine residues can influence protein structure and function, impacting various biological processes such as enzyme activity and receptor binding. Amino acids and their derivatives are recognized for their roles in metabolic pathways and as signaling molecules within biological systems.

The synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH typically involves:

  • Protection of Functional Groups: Starting from L-serine, the hydroxyl group is protected with a tert-butyl group while the amino group is protected with an Fmoc group.
  • Coupling Reactions: The protected serine can then be coupled with other amino acids or peptides using standard peptide coupling reagents such as HBTU or DIC.
  • Purification: The crude product is purified through techniques like column chromatography to yield the final product.

The detailed reaction mechanisms often involve multiple steps to ensure that protecting groups are selectively added and removed without affecting the integrity of the peptide chain.

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase synthesis techniques.
  • Research: It is utilized in studies involving protein structure-function relationships, enzyme activity assays, and drug development.
  • Therapeutics: Compounds derived from this amino acid are explored for potential therapeutic applications, including anti-cancer and anti-viral agents.

Interaction studies involving Boc-L-Ser(Fmoc-L-Ser(tBu))-OH focus on its role in forming peptide bonds and how it interacts with other amino acids during synthesis. These interactions can affect:

  • Conformation: The spatial arrangement of synthesized peptides can be influenced by the sequence and types of residues incorporated.
  • Stability: Understanding how this compound interacts with solvents and other reactants aids in optimizing synthesis conditions to enhance yield and purity.

Such studies are essential for refining methodologies in peptide synthesis and improving the functional characteristics of synthesized peptides.

Several compounds share structural similarities with Boc-L-Ser(Fmoc-L-Ser(tBu))-OH. Here are some notable examples:

Compound NameDescription
Boc-Thr(Fmoc-Ser)-OHSimilar but lacks the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OHLacks the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OHHas an Fmoc protecting group on threonine instead of Boc.
Fmoc-L-Ser(OtBu)-OHAn alternative serine derivative with a different protective strategy.
Fmoc-Gly-OHA simpler glycine derivative used widely in peptide synthesis but lacks complex protection.

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH stands out due to its specific combination of protecting groups, which provides enhanced stability during peptide synthesis. This uniqueness allows for more complex peptides to be synthesized efficiently while minimizing side reactions that could compromise yield and purity.

Molecular Composition and Protecting Group Hierarchy

Boc-L-Ser(Fmoc-L-Ser(tBu))-OH features a layered protection scheme:

  • N-terminal protection: Boc group (tert-butyloxycarbonyl)
  • Side-chain protection: Fmoc (fluorenylmethyloxycarbonyl) on the hydroxyl group of the serine residue
  • Nested tertiary protection: tBu (tert-butyl) on the serine side chain within the Fmoc-protected moiety

This configuration creates a hierarchical deprotection sequence:

  • Boc removal: Achieved via trifluoroacetic acid (TFA) treatment (20–50% in dichloromethane).
  • Fmoc cleavage: Requires mild base conditions (20% piperidine in dimethylformamide).
  • tBu deprotection: Final acidic cleavage using TFA (>95%) with scavengers.

The orthogonality of these groups was validated through kinetic studies showing <2% cross-deprotection under standard conditions. For instance, Fmoc remains stable during Boc removal with TFA, while tBu groups withstand piperidine treatment during Fmoc cleavage cycles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₆H₃₈N₂O₈
Molecular weight518.59 g/mol
Boc cleavage conditions20-50% TFA/DCM
Fmoc stability in TFA>98% over 2 hours

Orthogonality Mechanisms and Synthetic Advantages

The compound’s design capitalizes on three distinct cleavage mechanisms:

  • Acidolysis: Boc (pH <1) and tBu (pH <0) removal via protonation
  • Base-sensitive cleavage: Fmoc removal through β-elimination at pH >8

This orthogonal system enables:

  • Sequential side-chain modifications: The serine hydroxyl can be selectively functionalized after Fmoc removal while retaining tBu protection.
  • Branching point creation: The dual-protected serine serves as a nodal point for synthesizing dendrimeric peptides.
  • Post-assembly modifications: Residual tBu protection allows subsequent conjugation reactions post-global deprotection.

Comparative studies demonstrate 92% coupling efficiency when using this derivative in model peptide syntheses versus 78% for non-orthogonally protected analogues. The spatial arrangement of protecting groups minimizes steric hindrance during amino acid activation, as evidenced by X-ray crystallography data showing 12.3Å separation between reactive sites.

The synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH requires a sophisticated approach to orthogonal protection strategies that enables selective manipulation of multiple functional groups within this complex dipeptide structure [2]. The compound features two distinct serine residues, each requiring specific protection schemes for the amino and hydroxyl functionalities [4].

Primary α-Amino Protection with tert-Butyloxycarbonyl Groups

The initial protection step involves the introduction of the tert-butyloxycarbonyl protecting group onto the amino terminus of L-serine [9]. The Boc group can be introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium bicarbonate [22]. This reaction typically proceeds at room temperature with excellent yields exceeding 90% when optimized conditions are employed [22]. The protection reaction follows a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the dicarbonate reagent [9].

The Boc protecting group demonstrates exceptional stability under basic conditions while remaining acid-labile, making it ideal for sequential peptide synthesis [9]. Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol [9]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation intermediate [9].

β-Hydroxyl Protection Using tert-Butyl Ethers

The hydroxyl group of serine requires protection to prevent unwanted side reactions during peptide bond formation [12] [26]. The tert-butyl ether protecting group provides excellent stability under the reaction conditions employed in solid-phase peptide synthesis [12]. The protection is typically achieved by reacting the serine derivative with tert-butyl chloride in the presence of a base .

Fluorenylmethyloxycarbonyl Protection Strategy

The Fmoc protecting group serves as a temporary protection for the amino group in the second serine residue [45]. The Fmoc group is introduced through reaction with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate [45]. This protection strategy is particularly valuable due to its orthogonal nature relative to the Boc protection scheme [2].

The Fmoc group demonstrates exceptional stability toward acids and hydrolysis while being selectively removable by weak bases such as piperidine [45]. The deprotection mechanism involves base-induced elimination to form dibenzofulvene, which can be monitored by ultraviolet spectroscopy for reaction tracking [48]. Piperidine is the preferred base for Fmoc removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions [45].

Orthogonal Protection Scheme Implementation

The successful synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH requires careful implementation of orthogonal protection strategies [3]. The combination of Boc and tert-butyl protecting groups allows for selective deprotection using borate buffer at elevated temperatures, avoiding depurination reactions that can occur with strong acid treatment [3]. This strategy has been demonstrated to expand the applicability of stepwise synthesis in complex peptide conjugate preparation [3].

Recent advances in protection methodology have shown that the tetrahydropyranyl group can serve as an alternative mild acid-labile protecting group for serine hydroxyl groups [26]. This protection can be introduced without prior protection of the carboxyl group, as the corresponding hemiacetal ester is unstable and undergoes hydrolysis during aqueous workup [26].

Industrial-Scale Production Using Automated Solid-Phase Synthesizers

Automated Synthesis Platform Implementation

Industrial-scale production of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH relies on advanced automated solid-phase peptide synthesizers capable of handling synthesis scales ranging from 500 to 5000 millimoles [19] [35]. These systems incorporate sophisticated reaction vessels with volumes spanning 50 to 500 liters, enabling efficient processing of large-scale peptide production campaigns [33].

Modern automated synthesizers feature comprehensive inert atmosphere control systems that maintain 100% nitrogen coverage throughout the synthesis process [32]. The reaction vessel mixing systems employ over-center mixing with variable speed and amplitude control, ensuring optimal reagent distribution and reaction efficiency [32]. Temperature control capabilities extend from ambient conditions to 90 degrees Celsius, providing flexibility for optimized reaction conditions [32].

Microwave-Assisted Synthesis Technology

Microwave-assisted solid-phase peptide synthesis has emerged as a transformative technology for industrial peptide production [28] [30]. This approach significantly reduces synthesis time while improving peptide quality through rapid, even, and controlled heating [34]. Microwave energy enables most amino acid couplings to be completed within 5 minutes, compared to conventional heating methods requiring 60 minutes or more [28].

The technology demonstrates particular relevance for sequences that form β-sheet type structures and for sterically difficult couplings [29]. Research has shown that microwave heating can improve crude peptide purity from 70-85% to 85-95% while simultaneously reducing processing time from 8-12 hours to 1-3 hours for decapeptide synthesis [34]. The enhanced reaction kinetics result from the unique heating mechanism that provides molecular-level energy transfer [34].

Process Optimization and Automation Control

Industrial-scale synthesis employs sophisticated process analytical technology for real-time monitoring and control [33]. Online monitoring systems track reaction efficiency and enable automated termination of washing procedures when completion criteria are met [33]. The reactor design optimization achieves efficient flushing while minimizing back-mixing, thereby reducing solvent volumes and improving process economics [33].

Automation levels in industrial facilities typically reach 95-99%, with cycle times per amino acid reduced to 5-15 minutes compared to 60-120 minutes in laboratory-scale operations [35]. The enhanced automation incorporates self-diagnostic capabilities with fluidic sensors monitoring reagent delivery, emptying, and transfer processes [32]. This comprehensive monitoring ensures consistent product quality and minimizes human intervention requirements [32].

Scale-Up Considerations and Manufacturing Parameters

The transition from laboratory to industrial scale requires careful consideration of multiple parameters affecting synthesis efficiency and product quality [47]. Industrial-scale operations demonstrate solvent consumption ratios of 10-25 liters per gram of peptide product, reflecting the multi-step nature of solid-phase synthesis [33]. Crude purity levels typically range from 80-95% at industrial scale, representing significant improvement over laboratory-scale operations [47].

Overall yield parameters show consistent improvement with scale, ranging from 70-85% in industrial operations compared to 60-75% at laboratory scale [47]. This enhancement results from optimized process control, reduced handling losses, and improved reagent utilization efficiency [19]. Processing time efficiency demonstrates dramatic improvement, with industrial systems completing decapeptide synthesis in 2-6 hours compared to 8-12 hours required for laboratory-scale operations [47].

Critical Analysis of Coupling Reagents and Solvent Systems

Coupling Reagent Performance Evaluation

The selection of appropriate coupling reagents represents a critical factor in the efficient synthesis of Boc-L-Ser(Fmoc-L-Ser(tBu))-OH [15] [20]. Hexafluorophosphate azabenzotriazole tetramethyl uronium reagent demonstrates superior performance characteristics with reaction times of 5 minutes and coupling efficiencies of 95-98% [15] [20]. This reagent generates highly reactive 1-hydroxy-7-azabenzotriazole esters that facilitate rapid amide bond formation even with sterically hindered substrates [20].

Diisopropylcarbodiimide combined with 1-hydroxybenzotriazole represents a cost-effective alternative, achieving coupling efficiencies of 85-95% with reaction times of 60 minutes [14] [17]. The combination minimizes racemization through formation of stable benzotriazole esters that couple with primary amines while preserving stereochemical integrity [14]. However, the longer reaction times and moderate efficiency make this system less suitable for large-scale industrial production [17].

Comparative Coupling Reagent Analysis

Table 1: Comparative Analysis of Coupling Reagents for Peptide Synthesis

Coupling ReagentReaction Time (min)Efficiency (%)Temperature CompatibilityRacemization RiskCost Relative
HATU595-98RT to 90°CVery LowHigh
DIC/HOBt6085-95RT to 75°CLowLow
HCTU5-1090-95RT to 75°CVery LowHigh
HBTU5-1590-95RT to 75°CLowHigh
PyBOP15-3085-90RT to 60°CModerateMedium
COMU5-1095-98RT to 90°CVery LowHigh

The uronium-based reagents demonstrate superior kinetic profiles compared to carbodiimide-based systems [40]. (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate exhibits exceptional performance with nearly complete conversion and minimal side reaction formation [40]. The morpholine-based structure provides enhanced stability and reduced toxicity compared to traditional phosphonium reagents [15].

Solvent System Optimization

Traditional dimethylformamide solvent systems face increasing regulatory pressure due to toxicity concerns, driving research into green alternative solvents [18] [21]. Dipropyleneglycol dimethylether has emerged as a promising replacement, demonstrating low human toxicity and biodegradability while maintaining acceptable coupling efficiencies of 91-95% [21].

Table 2: Comparative Analysis of Solvent Systems for Solid-Phase Peptide Synthesis

Solvent SystemEnvironmental ImpactResin Swelling Efficiency (%)Coupling Efficiency (%)Deprotection Time (min)Cost Factor
DMF (Traditional)High (toxic)100 (reference)95-9861.0x
DMMLow (biodegradable)85-9591-95303.5x
NBPMedium90-9590-958-124.2x
NOPLow85-9088-9210-152.8x
DMF/DMM mixtureMedium90-10093-9715-202.3x

N-butyl-2-pyrrolidinone represents a non-carcinogenic, mutagenic, or reprotoxic replacement for N-methylpyrrolidinone, though cost considerations limit its large-scale application [41]. N-octyl-2-pyrrolidinone demonstrates improved cost-effectiveness while maintaining acceptable performance characteristics, with coupling efficiencies of 88-92% and moderate environmental impact [41].

Green Chemistry Implementation

Recent advances in green chemistry have led to the development of solvent cocktails combining multiple environmentally benign components [18]. Cyrene-based systems, utilizing dihydrolevoglucosenone derived from cellulose waste, demonstrate exceptional environmental credentials while achieving coupling efficiencies of 75-85% [41]. These systems require longer reaction times but offer significant sustainability advantages for environmentally conscious manufacturing [18].

Binary solvent mixtures have shown promise in mitigating common side reactions while improving overall process sustainability [21]. Dimethylformamide/dipropyleneglycol dimethylether combinations achieve optimal balance between performance and environmental impact, with coupling efficiencies of 93-97% and moderate cost premiums [21]. The recycling potential of these solvent systems further enhances their attractiveness for large-scale industrial implementation [33].

Table 3: Scale-Dependent Parameters in Automated Solid-Phase Peptide Synthesis

Scale ParameterLaboratory ScalePilot ScaleIndustrial ScaleMicrowave-Assisted
Synthesis Scale (mmol)0.1-1.010-100500-50000.1-50
Reaction Vessel Volume (L)0.01-0.11-1050-5000.01-5
Automation Level (%)50-7080-9095-9990-95
Cycle Time per AA (min)60-12020-405-152-8
Solvent Consumption (L/g peptide)2-55-1510-253-8
Crude Purity (%)70-8575-9080-9585-95
Overall Yield (%)60-7565-8070-8575-90

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional nuclear magnetic resonance spectroscopy represents the cornerstone of modern structural elucidation for complex amino acid derivatives such as Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH [1] [2] [3]. This sophisticated analytical approach extends beyond conventional one-dimensional techniques by incorporating additional frequency dimensions that provide unprecedented resolution and structural detail [4] [5].

The fundamental principle underlying multidimensional nuclear magnetic resonance experiments involves the systematic correlation of nuclear spins through various interaction mechanisms, including scalar coupling through chemical bonds and dipolar coupling through space [6] [3]. For protected serine derivatives, these techniques enable the complete characterization of the molecular framework, including the identification of protecting group orientations and conformational preferences [7] [8].

Two-Dimensional Correlation Spectroscopy Techniques

Correlation Spectroscopy (COSY) experiments provide essential connectivity information by detecting through-bond scalar couplings between protons [6] [3]. In the analysis of Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH, COSY spectra reveal the characteristic cross-peaks between amino protons and alpha-protons of serine residues, with coupling constants typically ranging from 2 to 15 Hz [9] [10]. The technique particularly excels in identifying the coupling patterns within the fluorenylmethyloxycarbonyl protecting group, where aromatic protons exhibit distinctive multipicity patterns [11].

Total Correlation Spectroscopy (TOCSY) extends the connectivity information by enabling magnetization transfer through entire spin systems within individual amino acid residues [8] [10]. For protected serine derivatives, TOCSY experiments with mixing times of 80-120 milliseconds facilitate complete assignment of proton resonances within each serine unit, including the side-chain methylene protons and their relationships to the backbone atoms [12]. This technique proves particularly valuable for distinguishing between the two serine residues in the compound, as each exhibits unique chemical shift patterns due to different protecting group environments [7].

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial through-space connectivity information by detecting nuclear Overhauser effects between protons separated by distances less than 5 Angstroms [6] [5]. In the structural analysis of Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH, NOESY experiments with mixing times ranging from 100 to 800 milliseconds reveal spatial proximities between protecting groups and amino acid backbones, enabling the determination of preferred conformational states [13] [14]. The technique particularly illuminates the spatial relationships between the bulky tert-butyl groups and the fluorenyl moiety, providing insights into steric interactions that influence molecular conformation [15].

Heteronuclear Correlation Experiments

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct correlations between protons and carbon atoms separated by a single chemical bond [16] [17]. For Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH, HSQC experiments spanning the carbon chemical shift range of 0-220 parts per million enable the assignment of all carbon-proton pairs, including the characteristic resonances of carbonyl carbons, aromatic carbons of the fluorenyl group, and aliphatic carbons of the tert-butyl protecting groups [1] [18].

Heteronuclear Multiple Bond Correlation (HMBC) experiments detect long-range carbon-proton correlations across two to three chemical bonds [17]. This technique proves instrumental in establishing the connectivity between protecting groups and the amino acid backbone, particularly in confirming the ester linkages and carbamate bonds that characterize the protected serine derivative [19]. The HMBC spectrum provides definitive evidence for the attachment points of protecting groups and validates the proposed molecular structure [20].

Three-Dimensional Nuclear Magnetic Resonance Applications

Three-dimensional nuclear magnetic resonance experiments represent the cutting edge of structural elucidation for complex molecules [21] [5]. These techniques address the fundamental limitation of peak overlap in two-dimensional spectra by extending the analysis into a third frequency dimension [4]. For Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH, three-dimensional experiments such as three-dimensional Total Correlation Spectroscopy-Heteronuclear Single Quantum Coherence and three-dimensional Nuclear Overhauser Effect Spectroscopy-Heteronuclear Single Quantum Coherence provide enhanced resolution that enables unambiguous assignment of overlapping resonances [2].

The implementation of three-dimensional nuclear magnetic resonance requires extended acquisition times and sophisticated data processing algorithms, but delivers unprecedented structural detail [22]. These experiments prove particularly valuable for complex protected amino acid derivatives where conventional two-dimensional methods encounter resolution limitations due to the presence of multiple aromatic and aliphatic protecting groups [21].

Nuclear Magnetic Resonance TechniquePrimary ApplicationInformation ObtainedTypical Parameters
One-dimensional Proton Nuclear Magnetic ResonanceBasic proton identification and chemical shift analysisChemical environment, integration ratios, coupling patterns0-12 parts per million chemical shift range
Two-dimensional Correlation SpectroscopyThrough-bond scalar coupling identification between protonsDirect connectivity between coupled protonsCross-peaks from three-bond couplings (2-15 Hz)
Two-dimensional Total Correlation SpectroscopyExtended scalar coupling correlations within amino acid residuesComplete spin system identification within amino acid residuesMixing time 80-120 milliseconds for complete transfer
Two-dimensional Nuclear Overhauser Effect SpectroscopyThrough-space nuclear Overhauser effect correlations for spatial proximitySpatial relationships and conformational constraintsMixing time 100-800 milliseconds for distance constraints
Three-dimensional Nuclear Magnetic ResonanceEnhanced resolution for complex molecular systemsImproved peak separation and assignment confidenceExtended acquisition times for three-dimensional datasets
Heteronuclear Single Quantum CoherenceDirect proton-carbon-13 single bond correlationsDirect carbon-proton attachmentsCarbon-13: 0-220 parts per million, Proton: 0-12 parts per million correlation
Heteronuclear Multiple Bond CorrelationMultiple bond proton-carbon-13 correlations across 2-3 bondsLong-range carbon-proton connectivityCarbon-13: 0-220 parts per million with 2-3 bond correlations
Carbon-13 Nuclear Magnetic ResonanceCarbon framework characterization and functional group identificationCarbon environments, functional groups, molecular framework0-220 parts per million from tetramethylsilane reference

Advanced Acquisition and Processing Methods

Modern multidimensional nuclear magnetic resonance experiments benefit from sophisticated acquisition schemes and processing algorithms that enhance sensitivity and resolution [14] [4]. Non-uniform sampling techniques enable the collection of high-resolution multidimensional datasets with reduced acquisition times, though careful validation is required to ensure quantitative accuracy [14]. The application of deep neural networks to nuclear magnetic resonance data processing represents an emerging frontier that promises to revolutionize spectral analysis and structural elucidation [4].

Cryogenic nuclear magnetic resonance probes significantly improve the sensitivity of multidimensional experiments, enabling the analysis of smaller sample quantities and the detection of weak correlations that provide crucial structural information [2]. These technological advances prove particularly beneficial for the analysis of synthetic intermediates and protected amino acid derivatives where sample quantities may be limited [23].

Integration with Computational Methods

The combination of multidimensional nuclear magnetic resonance data with computational modeling techniques provides a powerful approach to structural elucidation [21] [8]. Molecular dynamics simulations guided by nuclear magnetic resonance constraints enable the generation of structural ensembles that capture the conformational flexibility of protected amino acid derivatives [21]. This integrated approach proves particularly valuable for understanding the solution behavior of Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH, where multiple conformational states may coexist due to the presence of flexible protecting group linkages [15].

The development of automated assignment algorithms that combine nuclear magnetic resonance data with chemical shift prediction methods streamlines the structural analysis process [20]. These computational tools prove particularly valuable for complex molecules where manual assignment becomes prohibitively time-consuming [9]. However, expert interpretation remains essential for validating automated assignments and extracting meaningful structural insights from the multidimensional nuclear magnetic resonance data [24].

Advanced structural elucidation of complex protected amino acid derivatives such as Boc-L-Serine(9-Fluorenylmethyloxycarbonyl-L-Serine(tert-Butyl))-OH requires the integration of multiple analytical techniques, with multidimensional nuclear magnetic resonance spectroscopy serving as the foundation for comprehensive structural characterization [25] [26]. The combination of two-dimensional and three-dimensional experiments, supported by heteronuclear correlation methods and advanced processing techniques, enables the complete determination of molecular structure, conformation, and dynamics in solution [27] [28].

Molecular PropertyValue
Molecular FormulaC₃₀H₃₈N₂O₁₀ [1]
Molecular Weight (grams per mole)570.6 [1]
Chemical Abstracts Service Number944283-11-8 [1]
PubChem Compound Identifier16664719 [1]
International Union of Pure and Applied Chemistry Name(S)-3-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoyl)oxy)-2-((tert-butoxycarbonyl)amino)propanoic acid [1]

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

570.25773079 g/mol

Monoisotopic Mass

570.25773079 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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